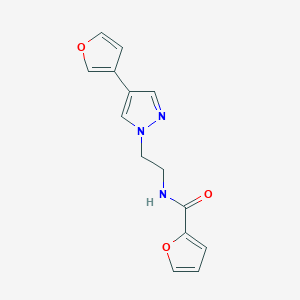

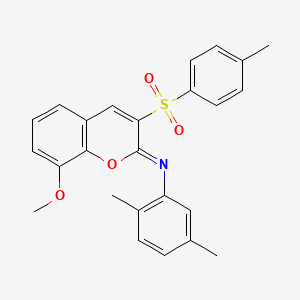

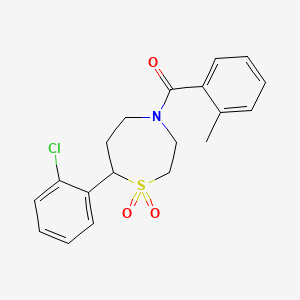

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

Furan derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using 1H NMR spectroscopy . For example, the 1H NMR spectrum of a furan derivative showed signals for protons of the furan ring .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, such as nitration, bromination, hydroxymethylation, formylation, and acylation . The product of these reactions can be subjected to further chemical transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be determined by various analytical techniques. For example, the melting point of a furan derivative can be determined .Applications De Recherche Scientifique

Synthesis of Fused Heterocycles

Research demonstrates the synthesis of novel compounds related to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, such as ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives. These compounds are developed starting from acid derivatives and involve intramolecular cyclization, showcasing the chemical versatility and potential applications in creating fused ring systems for various scientific purposes (Ergun et al., 2014).

Synthesis and Reactivity in Heterocyclic Chemistry

Studies have explored the synthesis and reactivity of compounds related to this compound in the context of heterocyclic chemistry. This includes the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into thioamide, as well as subsequent reactions to produce benzo[e][1,3]benzothiazole derivatives. Such research contributes to the understanding of complex organic reactions and the development of novel heterocyclic compounds (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Activities

A study focusing on chalcones, which are related to the furan-fused compounds like this compound, has explored their role in the synthesis of various heterocyclic compounds. This research found that some derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential applications in developing new anticancer agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Furan-Based Amplifiers in Antibacterial Applications

Research into compounds like this compound has led to the development of heterobicycles with potential as amplifiers of antibacterial agents like phleomycin. These compounds, particularly those with pyridinyl and furan-based derivatives, have shown promising activity against bacteria such as Escherichia coli (Brown & Cowden, 1982).

Analytical and Spectral Study

The analytical and spectral study of furan ring-containing organic ligands, including derivatives similar to this compound, has been conducted. This research aims to synthesize, characterize, and assess the chelating properties of these ligands, along with their antimicrobial activity, highlighting potential applications in the development of new antimicrobial agents (Patel, 2020).

Mécanisme D'action

Orientations Futures

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Future research could focus on exploring the therapeutic potential of new furan derivatives.

Propriétés

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-14(13-2-1-6-20-13)15-4-5-17-9-12(8-16-17)11-3-7-19-10-11/h1-3,6-10H,4-5H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYZUZYDKQURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2924924.png)

![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)

![2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2924933.png)

![4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2924934.png)

![2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2924939.png)

![N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2924943.png)